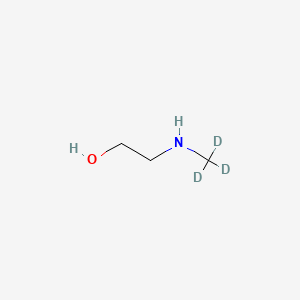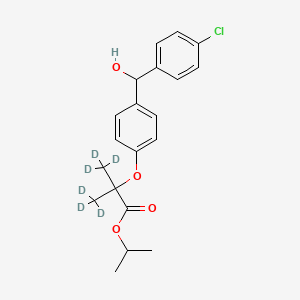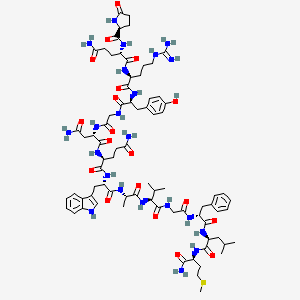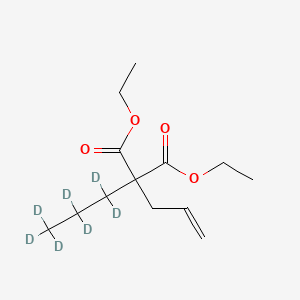
2-(Trideuteriomethylamino)ethanol
説明
2-(Trideuteriomethylamino)ethanol, also known as 2-(Methylamino)Ethanol-[d3], is a labelled analogue of 2-(Methylamino)Ethanol . It is a metabolite of Phosphatidylcholine, a class of phospholipids that incorporate choline as a headgroup . The molecular formula of this compound is C3H6D3NO .
Molecular Structure Analysis
The molecular structure of 2-(Trideuteriomethylamino)ethanol consists of three carbon atoms, six hydrogen atoms, one nitrogen atom, and one oxygen atom . The InChI key for this compound is OPKOKAMJFNKNAS-FIBGUPNXSA-N . More detailed structural analysis would require advanced tools such as NMR spectroscopy .科学的研究の応用
1. Interaction with Phospholipid Bilayers
Barry and Gawrisch (1994) studied the membrane-mediated effects of ethanol by examining its interaction with phospholipid bilayers. They utilized 2H and 31P nuclear magnetic resonance (NMR) spectroscopy to monitor deuterated water and ethanol, discovering that ethanol strongly interacts with both phosphatidylcholine (PC) and phosphatidylethanolamine (PE) bilayers. Their findings indicate significant alterations in lipid headgroup orientations and acyl chain disorder due to ethanol binding, suggesting its impact on bilayer structure and dynamics (Barry & Gawrisch, 1994).
2. CO2 Absorption in Alkanolamines
Barzagli, Mani, and Peruzzini (2016) conducted a comparative study on the absorption of CO2 in solvent-free alkanolamines, including 2-(methylamino)ethanol and others. They found these single-component absorbents to have a significant CO2 capture capacity, opening avenues for their potential application in CO2 capture processes (Barzagli, Mani, & Peruzzini, 2016).
3. Societal Dimension in Chemistry Education
Feierabend and Eilks (2011) discussed the use of ethanol as an alternative energy source in a chemistry lesson plan. They emphasized the societal dimension of chemistry education by focusing on the handling of scientific and technological issues within society, using ethanol as a case study (Feierabend & Eilks, 2011).
4. Isotopic Fractionation in Ethanol Conversion
Martin et al. (1983) studied the specific isotopic fractionation of deuterium between ethanol molecules during the fermentation process of sugars. This research is pivotal for understanding the natural labeling of ethanols and their conversion pathways, highlighting the role of deuterium content in these processes (Martin, Zhang, Martin, & Dupuy, 1983).
5. Interaction with Lysozyme
Lehmann, Mason, and McIntyre (1985) used single-crystal neutron diffraction to observe the interactions between deuterated ethanol and lysozyme in triclinic crystals. Their study provides insights into the ethanol-lysozyme contacts and proposes a model for denaturation of lysozyme by alcohol (Lehmann, Mason, & McIntyre, 1985).
Safety And Hazards
特性
IUPAC Name |
2-(trideuteriomethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-4-2-3-5/h4-5H,2-3H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKOKAMJFNKNAS-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Methyl-d3)amino)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)





